8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Lipophilicity Drug-likeness Physicochemical profiling

8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS 1427381-04-1) is a fluorinated, saturated 1,4-benzodiazepin-5-one scaffold with molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol. It belongs to the privileged tetrahydro-1,4-benzodiazepin-5-one sub-class, which serves as a key intermediate for pharmaceutically valuable 5-substituted-1,4-benzodiazepines.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
CAS No. 1427381-04-1
Cat. No. B1377342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
CAS1427381-04-1
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCC1CNC2=C(C=CC(=C2)F)C(=O)N1
InChIInChI=1S/C10H11FN2O/c1-6-5-12-9-4-7(11)2-3-8(9)10(14)13-6/h2-4,6,12H,5H2,1H3,(H,13,14)
InChIKeyLTKLSCXWRDJWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS 1427381-04-1): Core Scaffold Identity and Procurement-Relevant Properties


8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS 1427381-04-1) is a fluorinated, saturated 1,4-benzodiazepin-5-one scaffold with molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . It belongs to the privileged tetrahydro-1,4-benzodiazepin-5-one sub-class, which serves as a key intermediate for pharmaceutically valuable 5-substituted-1,4-benzodiazepines [1]. The compound is commercially available at ≥95% purity as a powder, with storage at room temperature .

Scaffold type Fluorinated tetrahydro-1,4-benzodiazepin-5-one intermediate
Key substitution 8‑fluoro handle for electron‑withdrawing modulation
Steric feature 3‑methyl chiral center for stereochemical diversification

Why 8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one Cannot Be Swapped with Unsubstituted or Non-Fluorinated Tetrahydrobenzodiazepinones


Generic substitution within the tetrahydro-1,4-benzodiazepin-5-one family is not possible without altering key molecular properties. The 8-fluoro substituent introduces a strong electron-withdrawing effect that modifies the aromatic ring's electron density, directly affecting subsequent electrophilic aromatic substitution chemistry, metabolic stability, and target-binding interactions [1]. The 3-methyl group contributes a chiral center and steric bulk that differentiates this scaffold from the des-methyl analogue. Unsubstituted 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS 27545-05-7) lacks the fluorine atom entirely, resulting in different lipophilicity (predicted XLogP3-AA of 1.5 for the 8-fluoro derivative versus a lower value for the des-fluoro analogue) [2]. These differences are critical for downstream synthetic transformations where the 8-fluoro group serves as a non-exchangeable handle for further functionalisation or as a pharmacophoric element in target binding [1].

8‑Fluoro vs. des‑fluoro analogue
The fluorine atom alters ring electronics and may increase lipophilicity relative to the unsubstituted scaffold, influencing metabolic stability and reactivity.
3‑Methyl chiral center
Removing the methyl group eliminates the stereogenic center, potentially changing the stereochemical outcome of downstream transformations.
Hydrogen‑bond acceptor profile
The additional H‑bond acceptor from fluorine may shift target‑binding interactions relative to non‑fluorinated tetrahydrobenzodiazepinones.

8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one: Quantified Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (XLogP3-AA) Comparison: 8-Fluoro Derivative vs. Des-Fluoro Analog

The 8-fluoro substituent directly increases lipophilicity relative to the unsubstituted analogue. The target compound has a computed XLogP3-AA of 1.5 [1]. In contrast, the des-fluoro analogue 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS 27545-05-7), which bears a hydrogen at position 8, has a lower computed logP (estimated ~1.0–1.2 based on the removal of the hydrophobic fluorine atom and the reduction in molecular surface area). This difference of approximately 0.3–0.5 log units can significantly influence membrane permeability, solubility, and non-specific protein binding in biological assays.

Lipophilicity comparison
Class-level inference
Target: XLogP3-AA = 1.5
Des‑fluoro analogue: estimated ~1.0–1.2
Δ ≈ +0.3 to +0.5 units
Reported lipophilicity difference may influence membrane permeability interpretation
Computed values; experimental logP may differ
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor/Donor Capacity as a Determinant of Target Engagement

The target compound possesses 3 hydrogen bond acceptors and 2 hydrogen bond donors [1]. This H-bond profile is a direct consequence of the 8-fluoro substitution (the fluorine acts as a weak H-bond acceptor) combined with the lactam carbonyl and secondary amine. Unsubstituted tetrahydrobenzodiazepin-5-ones that lack the fluorine atom have only 2 H-bond acceptors (both from the lactam oxygen), resulting in a different pharmacophoric signature. This additional acceptor capability can strengthen interactions with polar residues in biological targets, such as the translocator protein (TSPO) binding site where halogen bonding contributes to affinity [2].

H‑bond acceptor capacity
Class-level inference
Target: 3 HBA, 2 HBD
Des‑fluoro: 2 HBA, 2 HBD
Difference: +1 HBA
Additional HBA may contribute to halogen bonding interactions in target‑binding assays
Computed counts; relevance depends on specific target
Hydrogen bonding Receptor binding Pharmacophore

Solid-Phase Synthetic Accessibility and Yield as a Procurement Decision Factor

The Leuckart-Wallach reaction has been validated for the efficient solid-phase synthesis of tetrahydro-1,4-benzodiazepin-5-one libraries with excellent yields and purities [1]. While this study does not report yields for the specific 8-fluoro-3-methyl derivative, it demonstrates that the saturated 1,4-benzodiazepin-5-one scaffold — including fluorinated variants — can be produced via a robust, scalable route. In contrast, analogous unsaturated 1,4-benzodiazepin-2-ones (e.g., diazepam core) require different, often lower-yielding, synthetic strategies. The commercial availability of the target compound at ≥95% purity confirms that the solid-phase methodology translates to practical, procurement-ready material.

Synthetic accessibility
Class-level inference
Solid‑phase Leuckart‑Wallach route gives excellent yields and purities for the scaffold class; target compound commercially available at ≥95% purity
Supports reliable procurement and in‑house resynthesis feasibility
Specific yield for this derivative not reported
Solid-phase synthesis Library production Scalability

Recommended Application Scenarios for 8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one Based on Differentiated Evidence


Intermediate for 5-Substituted-1,4-Benzodiazepine Drug Candidates

As disclosed in U.S. Patent 3,678,038, 1,4-benzodiazepin-5-ones are direct precursors to pharmacologically active 5-substituted-1,4-benzodiazepines [1]. The 8-fluoro-3-methyl substitution pattern provides a non-exchangeable fluorine handle that can be retained in the final drug substance to modulate metabolic stability and target binding. Procurement of this specific intermediate enables medicinal chemistry teams to access fluorinated benzodiazepine candidates that the des-fluoro analogue cannot produce.

Solid-Phase Library Synthesis for CNS-Targeted Screening Collections

The tetrahydro-1,4-benzodiazepin-5-one scaffold is amenable to solid-phase synthesis via the Leuckart-Wallach reaction, enabling rapid library generation [2]. The 8-fluoro-3-methyl variant introduces a chiral center and an electron-withdrawing substituent that diversifies the library's chemical space. Screening such fluorinated libraries against CNS targets, particularly the translocator protein (TSPO), is a validated strategy for identifying novel neuroinflammation imaging agents and therapeutics [2].

Physicochemical Probe for Fluorine-Specific Structure-Activity Relationship (SAR) Studies

The computed XLogP3-AA of 1.5 and the unique hydrogen bond acceptor count (3 vs. 2 for the des-fluoro analog) make this compound a useful matched-pair probe [3]. By comparing biological activity between the 8-fluoro derivative and the des-fluoro analogue (CAS 27545-05-7) in parallel assays, researchers can isolate the contribution of the fluorine atom to target affinity, selectivity, and ADME properties. This matched-pair approach is a cornerstone of modern medicinal chemistry decision-making.

Synthetic Methodology Development and Fluorination Chemistry Research

The compound serves as a benchmark substrate for developing novel fluorination or late-stage functionalisation methods on the 1,4-benzodiazepin-5-one scaffold. Its commercial availability at 95% purity from reputable vendors ensures reproducible starting material quality for reaction optimisation studies.

Application
Selection Property
Validation Focus
Fluorinated benzodiazepine research compound synthesis
8‑Fluoro‑3‑methyl scaffold
Metabolic stability and target‑binding modulation
CNS‑targeted screening library generation
Solid‑phase synthesis compatibility
Chemical space diversification with chiral fluorinated scaffold
Fluorine‑specific matched‑pair SAR studies
Physicochemical differentiation (lipophilicity, HBA count)
Isolate fluorine contribution to target affinity and ADME
Fluorination methodology research
Defined 8‑fluoro scaffold
Reproducible starting material quality for reaction benchmarking
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